molecular formula C15H14N4O2 B5507544 5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione

5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione

Cat. No. B5507544
M. Wt: 282.30 g/mol
InChI Key: WTDRTWDLEWGWSV-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves heterocyclization and subsequent reactions that introduce various substituents and structural modifications. For example, Guseinov et al. (2006) described the heterocyclization of 2-chloroepoxy-1,1-diethoxy-2,3-butane with 2-amino-4-methylpyridine, leading to the formation of a complex compound whose structure was determined by X-ray crystallography (Guseinov et al., 2006). Garre et al. (2019) synthesized a highly fluorescent family of unsymmetrical organoboron complexes containing related moieties, showcasing the compound's potential in photophysical applications (Garre et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds is often analyzed through techniques like X-ray crystallography, which provides detailed insights into their geometric configuration. For instance, the synthesis and molecular structure of a related compound was elucidated, revealing intricate details about its molecular geometry and confirming its structure through analytical techniques (Guseinov et al., 2006).

Chemical Reactions and Properties

The reactivity of such compounds with various reagents leads to a plethora of chemical reactions, enabling the synthesis of novel derivatives and complexes. Research by Uršič et al. (2010) on the synthesis of new triazafulvalene systems demonstrates the compound's versatility in undergoing transformations that yield structurally complex and functionally diverse products (Uršič et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and fluorescence, are crucial for understanding the compound's behavior in different environments and potential applications. The study by Garre et al. (2019) on organoboron complexes highlights the significant photophysical properties, like strong UV-Vis absorption and high fluorescence quantum yield, associated with compounds containing related moieties (Garre et al., 2019).

Chemical Properties Analysis

Chemical properties, including reactivity towards various chemical groups, stability, and catalytic behavior, are essential for the compound's application in synthetic chemistry and material science. For example, the work by Kaswan et al. (2016) on the methylenation of imidazo[1,2-a]pyridines showcases the compound's potential in catalysis and organic synthesis (Kaswan et al., 2016).

Scientific Research Applications

Synthesis and Structural Characterization

A significant portion of the research focuses on synthesis methodologies and the structural characterization of related compounds. For instance, studies have explored the synthesis of new pyridazinones, pyridazin-6-imines, and related pyridine derivatives through the coupling of specific intermediates, showcasing the compound's utility in generating novel organic structures (Sayed et al., 2002). Similarly, the synthesis of densely functionalized pyrroles and thiophenes has been achieved by reacting specific zwitterions with electron-deficient alkynes, highlighting the compound's role in facilitating orthogonal synthesis routes (Cheng et al., 2010).

Reactivity and Applications in Organic Catalysis

Research has also delved into the compound's reactivity, particularly its role in organocatalysis. For example, the reactivity of related imidazolidin-4-one derivatives has been studied in the context of organocatalysis, revealing comforting resemblances across X-ray, NMR, and DFT structures, thus providing insights into their potential applications as reactive intermediates in synthetic organic chemistry (Grošelj et al., 2009).

Antioxidant, Antitumor, and Antimicrobial Activities

Moreover, some derivatives have been synthesized and evaluated for their antioxidant, antitumor, and antimicrobial activities. For instance, the synthesis of pyrazolopyridines and their evaluation in these contexts have been reported, indicating the compound's potential for contributing to the development of new therapeutic agents (El‐Borai et al., 2013).

Electropolymerization and Material Science Applications

The compound and its derivatives have been explored for applications in material science, such as in the electropolymerization and the development of self-assembled monolayers for improving the properties of polymerized layers (Schneider et al., 2017). These studies highlight the potential of these compounds in creating advanced materials with tailored properties.

properties

IUPAC Name

(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-9-6-11(7-13-14(20)18-15(21)17-13)10(2)19(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H2,17,18,20,21)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRTWDLEWGWSV-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.